1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole
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Overview
Description
1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group, a methyl group, and a tributylstannyl group attached to the triazole ring. The incorporation of fluorine atoms and the stannyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the triazole intermediate.
Attachment of the Tributylstannyl Group: The tributylstannyl group is typically introduced via a palladium-catalyzed stannylation reaction. This involves the reaction of the triazole intermediate with a tributylstannane reagent in the presence of a palladium catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.
Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological systems, where it can be used as a probe to investigate enzyme activities and protein interactions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the triazole ring can interact with enzymes and proteins, modulating their activities. The stannyl group can also participate in organometallic reactions, leading to the formation of new chemical bonds and the alteration of molecular structures.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
Fluconazole: A widely used antifungal drug with a similar triazole ring structure but different substituents.
Voriconazole: Another antifungal agent with a triazole ring and fluorinated aromatic groups.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A compound with a similar difluorophenyl and triazole structure but different functional groups.
Properties
IUPAC Name |
tributyl-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N3.3C4H9.Sn/c1-6-5-12-13-14(6)9-3-2-7(10)4-8(9)11;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPWJAPXHJAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=C(C=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F2N3Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730625 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-23-9 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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